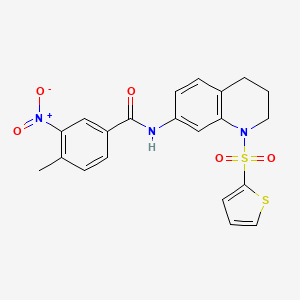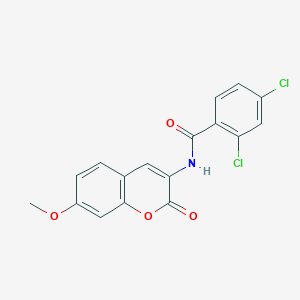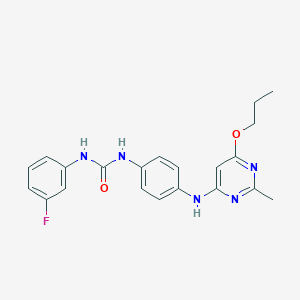
2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Derivatives
Researchers have developed several synthesis techniques for creating substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds. These techniques involve reactions under specific conditions to produce compounds with potential biological activities. For instance, Chau, Saegusa, and Iwakura (1982) described a one-step synthesis from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, offering alternative routes for the formation of these compounds Chau, Saegusa, & Iwakura, 1982.
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. These compounds, prepared from various chemical reactions, showed good activity against standard drugs, indicating their potential as antimicrobial agents Patel & Shaikh, 2011.
Antitumor Agents
Abeer N. Al-Romaizan, Ahmed, and Elfeky (2019) designed and synthesized triazolyl- and triazinyl-quinazolinediones as potential antitumor agents. Their study on human cell lines indicated significant potency compared to reference drugs, highlighting the therapeutic potential of these derivatives Al-Romaizan, Ahmed, & Elfeky, 2019.
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds like tetrahydrofuran and oxazoline derivatives. This method offers a versatile approach to creating various heterocyclic compounds with potential biological activities Bacchi et al., 2005.
Anticonvulsant Activity
Deepakumari et al. (2016) reported the synthesis and anticonvulsant activity of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides, revealing that most compounds exhibited potent anticonvulsant activities in tests, suggesting their potential as anticonvulsant drugs Deepakumari et al., 2016.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 3,4,5-trimethoxyaniline with 2-pentanone to form 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to the carboxylic acid. The carboxylic acid is then coupled with N-(3,4,5-trimethoxyphenyl)ethylenediamine to form the final product.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "2-pentanone", "ethyl chloroformate", "N-(3,4,5-trimethoxyphenyl)ethylenediamine" ], "Reaction": [ "Condensation of 3,4,5-trimethoxyaniline with 2-pentanone in the presence of an acid catalyst to form 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline", "Reaction of 3-pentyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester", "Hydrolysis of the ethyl ester to the carboxylic acid using aqueous sodium hydroxide", "Coupling of the carboxylic acid with N-(3,4,5-trimethoxyphenyl)ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product" ] } | |
CAS番号 |
892289-17-7 |
分子式 |
C23H27N3O6 |
分子量 |
441.484 |
IUPAC名 |
2,4-dioxo-3-pentyl-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27N3O6/c1-5-6-7-10-26-22(28)16-9-8-14(11-17(16)25-23(26)29)21(27)24-15-12-18(30-2)20(32-4)19(13-15)31-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,24,27)(H,25,29) |
InChIキー |
UOSKLYRDYWXDSK-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)


![2-methoxy-N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2797747.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone](/img/structure/B2797751.png)
![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)
![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)



![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)